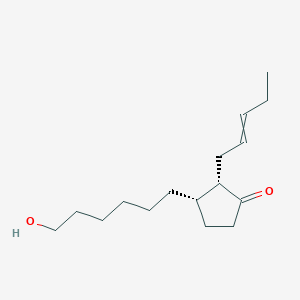![molecular formula C19H23N3O B14225946 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde CAS No. 823235-00-3](/img/structure/B14225946.png)
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde is a chemical compound with the molecular formula C19H23N3O It is known for its unique structure, which includes a diazenyl group (N=N) attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde typically involves the diazotization of 4-(dipropylamino)aniline followed by a coupling reaction with benzaldehyde. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzoic acid.
Reduction: Formation of 4-{(E)-[4-(Dipropylamino)phenyl]hydrazinyl}benzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzaldehyde
- 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzaldehyde
- 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzoic acid
Uniqueness
4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde is unique due to its specific diazenyl and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
823235-00-3 |
|---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-[[4-(dipropylamino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H23N3O/c1-3-13-22(14-4-2)19-11-9-18(10-12-19)21-20-17-7-5-16(15-23)6-8-17/h5-12,15H,3-4,13-14H2,1-2H3 |
Clave InChI |
WHSKDMIXYCMQLI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
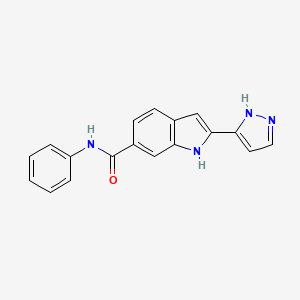
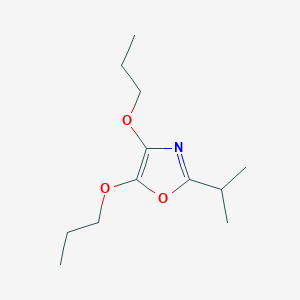
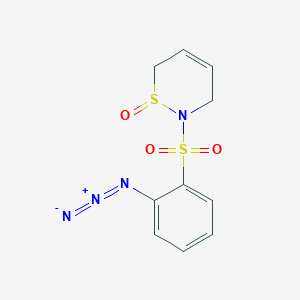
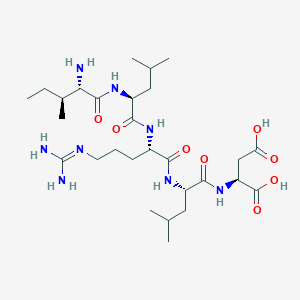
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
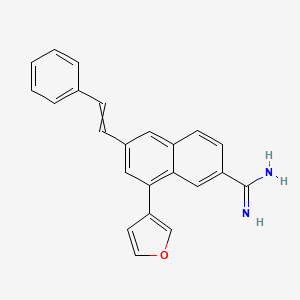

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
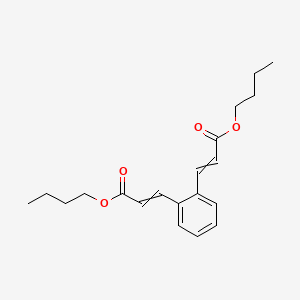
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
